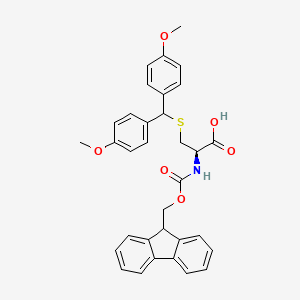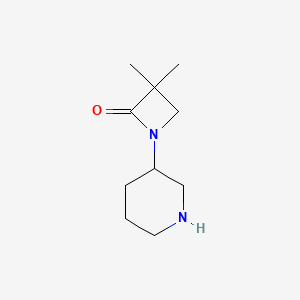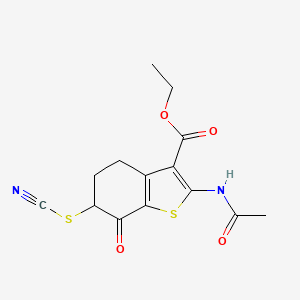![molecular formula C15H11ClO3 B2359052 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid CAS No. 338393-65-0](/img/structure/B2359052.png)
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
化学反応の分析
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
科学的研究の応用
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and functions, which can be studied to understand the compound’s biological effects.
類似化合物との比較
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: This compound has a similar structure but with a chlorine atom at a different position on the phenyl ring.
3-[2-(3-Bromophenoxy)phenyl]acrylic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and properties.
3-[2-(3-Methylphenoxy)phenyl]acrylic acid: This compound has a methyl group instead of a chlorine atom, which can also affect its reactivity and properties.
特性
CAS番号 |
338393-65-0 |
|---|---|
分子式 |
C15H11ClO3 |
分子量 |
274.70 g/mol |
IUPAC名 |
3-[2-(3-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-5-3-6-13(10-12)19-14-7-2-1-4-11(14)8-9-15(17)18/h1-10H,(H,17,18) |
InChIキー |
HNACFGBMSLYARA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)







![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)

